Methyl 2-methyl-3-(methylthio)benzoate
Description
Contextual Significance within Substituted Benzoate (B1203000) Esters and Thioethers
The academic importance of Methyl 2-methyl-3-(methylthio)benzoate is best understood by examining the significance of its constituent functional groups.
Substituted Benzoate Esters: This class of compounds is foundational in organic chemistry. Methyl benzoate and its derivatives are known for their pleasant odors and are widely used in the perfume industry. britannica.com In a research context, the ester group is a versatile functional handle. It can undergo hydrolysis to a carboxylic acid, reduction to an alcohol, or can be converted to an amide, providing numerous pathways for synthetic elaboration. The benzene (B151609) ring itself can be further functionalized through electrophilic aromatic substitution, with the existing substituents directing the position of new groups.
Thioethers (Sulfides): Organosulfur compounds, particularly aromatic thioethers, are of immense interest in medicinal and materials chemistry. britannica.comwikipedia.org The thioether linkage is found in a variety of biologically active molecules and pharmaceuticals. springerprofessional.deresearchgate.net Aryl sulfides are key components in drugs developed for a range of conditions, including inflammation and cancer. springerprofessional.de The sulfur atom in a thioether can be oxidized to form sulfoxides and sulfones, which dramatically alters the electronic and steric properties of the molecule, a strategy often employed in drug design. springerprofessional.de The development of efficient methods for creating carbon-sulfur (C-S) bonds remains an active area of research. nih.gov
The combination of a benzoate ester and a thioether within the same molecule, as seen in this compound, creates a bifunctional compound. This duality makes it a potentially valuable building block for synthesizing complex target molecules that require both types of functionality.
Historical Overview of Research Pertaining to Aromatic Methylthioesters
The study of aromatic methylthioesters is a subset of the broader field of organosulfur chemistry, which has a history stretching back to the 19th century. tandfonline.comtandfonline.com The simplest thioethers, such as diethyl sulfide, were first prepared in the 1840s. tandfonline.com The recognition that sulfur could replace oxygen in organic compounds, creating analogous structures like ethers and thioethers, was an important early concept. britannica.comtandfonline.com
The development of synthetic methods for this class of compounds has evolved significantly over the decades.
Early Methods: Initial syntheses typically involved nucleophilic substitution reactions, where a thiolate anion displaces a leaving group on an aromatic ring. However, these reactions were often limited to aromatic systems that were "activated" by electron-withdrawing groups.
Modern Era - Cross-Coupling Reactions: The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of aromatic thioethers. Catalysts based on metals like palladium and copper enabled the formation of C-S bonds under milder conditions and with a much broader range of substrates. nih.gov This has allowed chemists to design and synthesize complex aromatic methylthioesters with high precision.
Research has also focused on the functionalization of C-H bonds as a more atom-economical approach to creating these molecules, avoiding the need for pre-functionalized starting materials. researchgate.net This continuous innovation in synthetic methodology allows for the creation of novel and structurally diverse aromatic methylthioesters for various research applications.
Scope and Research Objectives for the Comprehensive Investigation of this compound
While specific, in-depth research on this compound is not extensively documented, a comprehensive investigation of this compound would likely be structured around several key objectives. These objectives are typical for the study of a novel, functionalized organic molecule and aim to establish its fundamental chemical properties and potential utility.
Key Research Objectives:
Development of Regioselective Synthetic Protocols: A primary goal would be to establish efficient and high-yielding methods to synthesize this specific isomer. Research would focus on controlling the placement of the three substituents on the aromatic ring, which can be a significant synthetic challenge. This might involve exploring multi-step sequences or novel catalytic methods.
Full Physicochemical and Spectroscopic Characterization: A thorough investigation would involve purifying the compound and characterizing it using a suite of analytical techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure. Properties such as melting point, boiling point, and solubility would also be determined.
Exploration of Chemical Reactivity: Research would probe the reactivity of the molecule's functional groups. This includes:
Transformations of the methyl ester group (e.g., hydrolysis, amidation).
Oxidation of the methylthio group to the corresponding sulfoxide (B87167) and sulfone to study the effect on the molecule's electronic properties.
Further substitution on the aromatic ring to assess how the existing groups influence subsequent reactions.
Evaluation as a Synthetic Intermediate: The ultimate goal of such fundamental research is often to assess the compound's utility as a building block for more complex, high-value molecules. Based on the known applications of related thioethers and benzoates, this could involve using it as a precursor for synthesizing novel benzothiazepine-type structures or other heterocyclic systems of potential interest in medicinal chemistry. nih.govscirp.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
methyl 2-methyl-3-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H12O2S/c1-7-8(10(11)12-2)5-4-6-9(7)13-3/h4-6H,1-3H3 |
InChI Key |
QNWVQDXRBJDQFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1SC)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Methyl 2 Methyl 3 Methylthio Benzoate
Precursor Chemistry and Retrosynthetic Analysis
A thorough retrosynthetic analysis of Methyl 2-methyl-3-(methylthio)benzoate reveals that the core structure can be disconnected at the ester and methylthio linkages. This approach simplifies the complex target into more readily available or synthetically accessible precursors. The primary precursor identified through this analysis is 2-methyl-3-(methylthio)benzoic acid. The synthetic challenge is thus bifurcated into the formation of this key substituted benzoic acid and its subsequent esterification.
Derivation from Substituted Benzoic Acids
The most direct retrosynthetic disconnection is the ester linkage, pointing to 2-methyl-3-(methylthio)benzoic acid as the immediate carboxylic acid precursor. The synthesis of this trisubstituted benzoic acid is non-trivial due to the 1,2,3-substitution pattern. A plausible synthetic pathway commences with a commercially available starting material, 3-nitro-o-xylene.
The synthesis of the key intermediate, 2-methyl-3-nitrobenzoic acid, can be achieved through the selective oxidation of one of the methyl groups of 3-nitro-o-xylene. chemicalbook.comgoogle.com This transformation sets the stage for the subsequent introduction of the methylthio group.
A multi-step sequence is envisioned to convert the nitro group into the desired methylthio moiety:
Reduction of the nitro group: The nitro group of 2-methyl-3-nitrobenzoic acid is reduced to an amine, yielding 2-methyl-3-aminobenzoic acid. This is a standard transformation that can be accomplished using various reducing agents, such as iron in acidic media or catalytic hydrogenation. wikipedia.org
Conversion of the amino group to a thiol: The resulting aniline derivative can be converted to a diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction to introduce a thiol group, yielding 2-methyl-3-mercaptobenzoic acid. wikipedia.orgorganic-chemistry.orgucla.edu
Methylation of the thiol: The final step in forming the precursor acid is the methylation of the thiol group. This can be readily achieved using a methylating agent like methyl iodide in the presence of a base. nih.govthieme-connect.com
Strategies for Introducing the Methylthio Moiety
The introduction of the methylthio group is a critical step in the synthesis. As outlined above, one of the most reliable methods involves the transformation of an amino group via a diazonium salt intermediate. nih.gov This approach offers good control over the position of the sulfur functionality.
An alternative strategy involves nucleophilic aromatic substitution (SNAr). This could theoretically be applied to a precursor such as methyl 2-methyl-3-nitrobenzoate. The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring for nucleophilic attack, potentially allowing for direct displacement of the nitro group by a nucleophile like sodium thiomethoxide. mdpi.comstackexchange.com However, the success of this reaction is highly dependent on the specific substitution pattern and reaction conditions.
Another SNAr approach could start from a dihalogenated precursor. For example, a molecule like 1,2-dichloro-3-methylbenzene could potentially undergo selective substitution of one chlorine atom with sodium thiomethoxide. The remaining chlorine could then be converted into a carboxylic acid. However, achieving high regioselectivity in the initial substitution step can be challenging.
Esterification Reactions for Methyl Benzoate (B1203000) Formation
The final step in the synthesis is the conversion of the carboxylic acid group of 2-methyl-3-(methylthio)benzoic acid to its methyl ester. Esterification is a fundamental reaction in organic synthesis, and several methods are available. organic-chemistry.org Given the presence of a substituent at the ortho position (the 2-methyl group), the reactivity of the carboxylic acid can be diminished due to steric hindrance. sigmaaldrich.com
The Fischer-Speier esterification is a classical and widely used method that involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. wikipedia.orgtcu.eduharvard.edu The reaction is an equilibrium process, and using a large excess of methanol (B129727) helps to drive the reaction towards the product side. nih.govoup.com
Classical and Modern Synthetic Routes
Building on the retrosynthetic analysis, this section details specific methodologies for the synthesis of this compound.
Fischer Esterification and its Adaptations for Substituted Benzoates
The Fischer-Speier esterification is the most direct method for the final step of the synthesis. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. tcu.edu Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product.
For sterically hindered benzoic acids, such as the 2-methyl substituted precursor in this synthesis, reaction rates can be slow. sigmaaldrich.com To overcome this, modifications to the classical Fischer esterification conditions can be employed. These include using higher reaction temperatures, longer reaction times, or more potent catalytic systems. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields for the esterification of substituted benzoic acids by allowing for rapid heating in sealed vessels. researchgate.net
Solid acid catalysts, such as modified montmorillonite (B579905) clays or zirconium-based catalysts, offer a recyclable and often more environmentally friendly alternative to strong mineral acids like sulfuric acid. wikipedia.orgmdpi.com These heterogeneous catalysts can effectively promote the esterification of benzoic acids with various substituents. ijstr.org
| Catalyst | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Excess Methanol, Reflux | Low cost, readily available | oup.com |
| Microwave-Assisted (H₂SO₄) | Sealed vessel, 130-150°C | Rapid reaction times, improved yields | researchgate.net |
| N-Bromosuccinimide (NBS) | Methanol, 70°C | Metal-free, mild conditions | chemicalbook.com |
| Zr/Ti Solid Acid | Methanol, 120°C, Reflux | Reusable, heterogeneous catalyst | mdpi.com |
Nucleophilic Substitution Approaches for Methylthio Group Installation
As previously mentioned, an alternative to the Sandmeyer-type reaction for introducing the methylthio group is through nucleophilic aromatic substitution (SNAr). This reaction typically requires an aromatic ring that is activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group. thieme-connect.comgoogle.comck12.org
In a potential synthetic route for the target molecule, a precursor like methyl 2-chloro-3-nitrobenzoate could be used. Here, the chlorine atom is the leaving group, and the nitro group acts as the activating EWG. The reaction with a nucleophile such as sodium thiomethoxide (NaSMe) would proceed via an addition-elimination mechanism. google.com The thiomethoxide anion would attack the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. thieme-connect.com The negative charge in this intermediate is delocalized onto the nitro group, which is crucial for its stability. In the final step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the desired methylthio ether.
| Factor | Description | Significance | Reference |
|---|---|---|---|
| Leaving Group | Typically a halide (F, Cl, Br) or a nitro group. | The nature of the leaving group affects the reaction rate. | nih.gov |
| Activating Group | Strong electron-withdrawing group (e.g., -NO₂) ortho or para to the leaving group. | Essential for stabilizing the Meisenheimer intermediate and lowering the activation energy. | ck12.org |
| Nucleophile | A strong nucleophile, such as sodium thiomethoxide (NaSMe). | The strength of the nucleophile influences the reaction rate. | google.com |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are commonly used. | These solvents can solvate the cation of the nucleophile, increasing its reactivity. | stackexchange.com |
Multi-step Convergent and Linear Synthesis Strategies
The synthesis of this compound can be approached through various multi-step strategies, primarily categorized as linear or convergent sequences. A linear synthesis involves the sequential modification of a starting material, where each step builds upon the previous one. A plausible linear pathway to the target molecule often commences with a readily available substituted benzene (B151609) derivative.
One potential linear route begins with 2-methyl-3-chlorobenzoic acid. This pathway would involve two key transformations: the formation of the carbon-sulfur (C-S) bond and the esterification of the carboxylic acid. The order of these steps can be varied. For instance, the C-S bond can be formed first by a nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling reaction with a methylthiolate source, yielding 2-methyl-3-(methylthio)benzoic acid. This intermediate is then subjected to esterification to afford the final product.
Convergent synthesis strategies, while less commonly detailed for this specific molecule in public literature, would involve the preparation of separate fragments of the molecule that are later combined. For example, a fragment containing the methyl and methylthio groups on an aromatic ring could be synthesized and then coupled with a fragment that introduces the methoxycarbonyl group.
Catalysis in the Synthesis of this compound
Catalysis is fundamental to achieving efficient synthesis of this compound, particularly for the key steps of esterification and C-S bond formation.
The esterification of the precursor, 2-methyl-3-(methylthio)benzoic acid, with methanol is a classic example of the Fischer-Speier esterification. This reaction is typically catalyzed by a strong Brønsted acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). tcu.eduyoutube.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. youtube.comstudy.com
The Fischer esterification is an equilibrium-controlled process. tcu.edu To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. tcu.edu This can be accomplished by using a large excess of one of the reactants (typically methanol) or by removing water from the reaction mixture as it is formed, for example, through azeotropic distillation. tcu.edu
The formation of the aryl-sulfur bond is a critical step in the synthesis of the precursor acid. While nucleophilic substitution can be used, transition-metal-catalyzed cross-coupling reactions represent a more versatile and widely used methodology. nih.gov Palladium- and copper-based catalytic systems are most common for this transformation. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with a thiol or its corresponding salt. nih.govresearchgate.net
The advantages of these catalyzed methods include milder reaction conditions and broader substrate scope compared to traditional methods. nih.gov However, challenges can arise from the strong coordination of sulfur-containing substrates to the metal center, which can sometimes lead to catalyst deactivation. researchgate.net This necessitates the careful design of ligands and optimization of reaction conditions to achieve efficient C-S bond formation. researchgate.net The journey of C-S bond construction has evolved significantly, moving from harsh traditional methods to more sustainable metal-catalyzed and even electrocatalytic procedures. rsc.org
In response to the environmental and practical drawbacks of homogeneous acid catalysts like sulfuric acid (e.g., corrosion, difficult separation, and waste generation), significant research has been directed towards the development of heterogeneous solid acid catalysts for esterification. nih.govaurak.ac.aemdpi.com These catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental impact. aurak.ac.aeresearchgate.net
A variety of materials have been explored as solid acid catalysts, such as:
Ion-exchange resins with sulfonic acid groups. aurak.ac.ae
Modified clays , like phosphoric acid-activated Montmorillonite K10, which have been shown to be effective for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.org
Functionalized mesoporous silica (B1680970) , which provides a high surface area and thermal stability. aurak.ac.ae
Metal-based solid acids , such as zirconium/titanium oxides, which have demonstrated high activity for the esterification of various benzoic acids with methanol. mdpi.comresearchgate.net
These novel systems represent a greener and more efficient alternative for the esterification step in the synthesis of this compound.
Table 1: Comparison of Various Solid Acid Catalysts in Esterification Reactions
| Catalyst Type | Substrates | Key Findings & Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Phosphoric Acid Modified Montmorillonite K-10 (PMK) | Benzoic Acid & Methanol | Solvent-free, reflux, 5 hours, 10 wt% catalyst. | High | ijstr.org |
| Magnetic-Responsive (Fe₃O₄@SiO₂–P([VLIM]PW)) | Palmitic Acid & Methanol | 70 °C, 6 h, 10 wt% catalyst. Catalyst is reusable for up to 5 cycles with minimal activity loss. | 94 | nih.govrsc.org |
| Zirconium/Titanium (ZT10) Solid Acid | Benzoic Acid & Methanol | Lewis acid catalysis without an auxiliary Brønsted acid. | High | mdpi.comresearchgate.net |
| Sulfonic Acid-Functionalized Materials | Various Acids & Alcohols | Offer high acid strength, surface area, and thermal stability. Environmentally benign alternative to liquid acids. | Varies | aurak.ac.ae |
| Graphene Oxide | Various Aliphatic & Aromatic Acids & Alcohols | Efficient and reusable heterogeneous acid catalyst. | Good | organic-chemistry.org |
Reaction Mechanism Elucidation for Key Synthetic Steps
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving yields. The mechanism of aromatic esterification is particularly well-established.
The acid-catalyzed esterification of 2-methyl-3-(methylthio)benzoic acid with methanol follows the Fischer esterification mechanism, which proceeds through several key steps: tcu.edustudy.com
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon. study.com
Nucleophilic Attack : The alcohol (methanol) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, specifically an oxonium ion. youtube.comstudy.com
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This turns the hydroxyl group into a good leaving group (water). study.com
Elimination of Water : The lone pair of electrons on the remaining hydroxyl group forms a pi bond with the carbon, leading to the elimination of a water molecule and the formation of a protonated ester. study.com
Deprotonation : In the final step, the protonated ester is deprotonated (often by the conjugate base of the catalyst or another molecule of the alcohol) to regenerate the acid catalyst and yield the final ester product, this compound. study.com
This entire process is a series of equilibria. The forward reaction is favored by conditions that remove water or use an excess of the alcohol reactant. tcu.edu
Electrophilic/Nucleophilic Considerations in Methylthioylation and Other Transformations
The introduction of a methylthio group onto the aromatic ring of methyl 2-methylbenzoate to form this compound can be approached through different mechanistic pathways, primarily electrophilic aromatic substitution (SEAr) or nucleophilic aromatic substitution (SNAr). The feasibility of each pathway is heavily influenced by the electronic nature of the reactants and the directing effects of the substituents on the benzene ring.
In an electrophilic approach, the aromatic ring acts as a nucleophile, attacking an electrophilic sulfur species. The existing methyl (-CH₃) and methoxycarbonyl (-COOCH₃) groups on the ring play a crucial role in directing the incoming electrophile. The methyl group is an activating, ortho-, para-director, while the methoxycarbonyl group is a deactivating, meta-director. Their combined influence dictates the position of substitution. For the synthesis of the target compound, the methylthio group needs to be introduced at the 3-position, which is ortho to the methyl group and meta to the methoxycarbonyl group. This substitution pattern is favored by the directing effect of the methyl group.
Conversely, a nucleophilic aromatic substitution pathway would involve a nucleophilic sulfur species, such as the methanethiolate anion (CH₃S⁻), attacking an aromatic ring that has a suitable leaving group (e.g., a halide) at the 3-position. For a successful SNAr reaction, the aromatic ring is typically activated by electron-withdrawing groups. wikipedia.orglibretexts.org In the case of a hypothetical precursor like methyl 3-halo-2-methylbenzoate, the methoxycarbonyl group would provide some activation, although it is not as strongly activating as a nitro group. masterorganicchemistry.com
The choice between an electrophilic or nucleophilic strategy depends on the availability of starting materials and the desired regioselectivity. The following table summarizes the key considerations for each approach:
| Feature | Electrophilic Aromatic Substitution (SEAr) | Nucleophilic Aromatic Substitution (SNAr) |
| Aromatic Ring | Acts as a nucleophile | Acts as an electrophile |
| Sulfur Reagent | Electrophilic (e.g., CH₃SCl with a Lewis acid) | Nucleophilic (e.g., CH₃SNa) |
| Substituent Effects | Activated by electron-donating groups | Activated by electron-withdrawing groups wikipedia.orglibretexts.org |
| Directing Effects | Governed by existing substituents (ortho, para vs. meta) | Position of the leaving group determines the site of attack |
| Intermediate | Positively charged arenium ion (Wheland intermediate) wikipedia.org | Negatively charged Meisenheimer complex masterorganicchemistry.comlibretexts.org |
Side Reactions and Byproduct Formation in Synthesis
The synthesis of this compound is susceptible to various side reactions and the formation of byproducts, irrespective of the chosen synthetic route.
In an electrophilic aromatic substitution approach, several undesired outcomes can occur:
Polysubstitution: The activating nature of the methyl group could lead to the introduction of more than one methylthio group onto the aromatic ring, especially if the reaction conditions are not carefully controlled.
Isomer Formation: While the directing groups favor substitution at the 3-position, other isomers may form to a lesser extent. For instance, substitution could occur at the 5-position, which is also meta to the methoxycarbonyl group and para to the methyl group.
Oxidation of the Methylthio Group: The newly introduced methylthio group can be susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) or sulfone, particularly if oxidizing agents are present or if the reaction is exposed to air at elevated temperatures.
In a nucleophilic aromatic substitution pathway, potential side reactions and byproducts include:
Disulfide Formation: The methanethiolate nucleophile can be oxidized to form dimethyl disulfide (CH₃SSCH₃). semanticscholar.org This is a common side reaction when working with thiols and their conjugate bases.
Elimination Reactions: If the reaction conditions are strongly basic, elimination reactions could compete with substitution, especially if there are suitable leaving groups on alkyl chains attached to the aromatic ring.
Reactions with the Ester Group: The nucleophilic methanethiolate could potentially attack the carbonyl carbon of the ester group, leading to cleavage or transformation of the ester functionality, although this is generally less favorable than SNAr on an activated aromatic ring.
A summary of potential side reactions and byproducts is presented in the table below:
| Synthetic Route | Potential Side Reaction | Potential Byproduct(s) |
| Electrophilic Aromatic Substitution | Polysubstitution | Di(methylthio) derivatives |
| Isomeric substitution | Methyl 2-methyl-5-(methylthio)benzoate | |
| Oxidation | Methyl 2-methyl-3-(methylsulfinyl)benzoate, Methyl 2-methyl-3-(methylsulfonyl)benzoate | |
| Nucleophilic Aromatic Substitution | Oxidation of nucleophile | Dimethyl disulfide |
| Attack at the ester | Cleavage or transformation products of the ester |
Careful optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, is crucial to minimize these side reactions and maximize the yield of the desired product, this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Methyl 3 Methylthio Benzoate
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Further research and synthesis of Methyl 2-methyl-3-(methylthio)benzoate are required to generate the necessary spectroscopic data to fully characterize its structure.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) provides a powerful tool for the structural elucidation of organic molecules by analyzing the fragmentation patterns of a pre-selected precursor ion. For this compound (molecular weight: 196.27 g/mol ), the molecular ion ([M]•+) at a mass-to-charge ratio (m/z) of 196 would be selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. The fragmentation pathways are dictated by the molecule's functional groups—an aromatic ester, a methyl group, and a methylthio group—and the relative stability of the resulting fragments. wikipedia.org
The fragmentation of aromatic esters is well-characterized and often proceeds through cleavages adjacent to the carbonyl group. libretexts.orgmiamioh.edu A primary and highly probable fragmentation pathway for the molecular ion of this compound involves the loss of the methoxy (B1213986) radical (•OCH₃), a process known as alpha-cleavage. This cleavage results in the formation of a stable acylium ion. Subsequent loss of a neutral carbon monoxide (CO) molecule from this acylium ion is a common secondary fragmentation step.
Additionally, fragmentation can be initiated by the other substituents on the aromatic ring. Cleavage of the methyl group from the ring or fragmentation involving the methylthio group can also occur. For instance, cleavage of the C-S bond could lead to the loss of a methylthio radical (•SCH₃), while cleavage of the S-CH₃ bond would result in the loss of a methyl radical (•CH₃). The fragmentation of alkyl-substituted benzenes can also proceed via rearrangement to form a highly stable tropylium (B1234903) cation structure. jove.com
A summary of plausible and characteristic fragmentation pathways and the expected product ions for this compound is presented below.
| Precursor Ion (m/z) | Neutral Loss | Mass of Neutral Loss (Da) | Product Ion (m/z) | Plausible Structure of Product Ion |
|---|---|---|---|---|
| 196 | •OCH₃ (Methoxy radical) | 31 | 165 | [2-methyl-3-(methylthio)benzoyl] cation |
| 196 | •CH₃ (Methyl radical) | 15 | 181 | [M - CH₃]⁺ |
| 196 | •SCH₃ (Methylthio radical) | 47 | 149 | [M - SCH₃]⁺ |
| 165 | CO (Carbon monoxide) | 28 | 137 | [2-methyl-3-(methylthio)phenyl] cation |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its ester and methylthio functionalities, as well as the substitution pattern on the aromatic ring. libretexts.org
Vibrational Mode Analysis of Ester and Methylthio Functional Groups
The ester group is one of the most readily identifiable functionalities in an IR spectrum. A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is anticipated in the region of 1730-1715 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring typically lowers the frequency slightly from that of a saturated aliphatic ester. ucl.ac.uk Furthermore, two distinct C-O stretching vibrations are characteristic of the ester group. The asymmetric C-O-C stretch is expected as a strong band between 1300-1200 cm⁻¹, while the symmetric stretch appears as a medium-intensity band between 1150-1000 cm⁻¹.
The methylthio (-SCH₃) group gives rise to more subtle absorptions. The C-S stretching vibration is characteristically weak to medium in intensity and is expected to appear in the 710-610 cm⁻¹ range. researchgate.net This band can sometimes be difficult to assign definitively as it falls within the fingerprint region where many other vibrations occur. Vibrations associated with the S-CH₃ moiety, such as C-H stretching and bending, will overlap with absorptions from the other methyl groups in the molecule.
Characterization of Aromatic Ring Substitutions
The substitution pattern on the benzene (B151609) ring gives rise to several characteristic absorptions. The aromatic C-H stretching vibrations are typically observed as weak to medium bands just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range. openstax.org In contrast, the aliphatic C-H stretching vibrations from the two methyl groups (-CH₃ and -OCH₃) are expected to appear just below 3000 cm⁻¹, in the 2980-2850 cm⁻¹ region.
In-ring carbon-carbon (C=C) stretching vibrations in aromatic compounds produce a set of characteristic bands, typically of variable intensity, in the 1620-1450 cm⁻¹ region. For this compound, peaks around 1600 cm⁻¹ and 1475 cm⁻¹ are expected.
Perhaps most diagnostic of the substitution pattern are the C-H out-of-plane (OOP) bending vibrations, which appear as strong bands in the 900-675 cm⁻¹ region. For a 1,2,3-trisubstituted benzene ring, characteristic strong absorption bands are expected in the 780-760 cm⁻¹ and 745-705 cm⁻¹ ranges, corresponding to the bending vibrations of the three adjacent aromatic hydrogens. chegg.comokstate.edu
| Functional Group / Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |
| Methyl Groups (-CH₃, -SCH₃) | C-H Stretch | 2980 - 2850 | Medium |
| Ester (Aromatic) | C=O Stretch | 1730 - 1715 | Strong, Sharp |
| Aromatic Ring | C=C In-Ring Stretch | 1620 - 1450 | Medium to Weak |
| Ester | C-O-C Asymmetric Stretch | 1300 - 1200 | Strong |
| Ester | C-O-C Symmetric Stretch | 1150 - 1000 | Medium |
| Aromatic Ring (1,2,3-Trisubstituted) | C-H Out-of-Plane Bend | 780 - 705 | Strong |
| Methylthio Group | C-S Stretch | 710 - 610 | Weak to Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by absorptions arising from π → π* transitions within the conjugated system of the benzene ring. pressbooks.pub The presence of substituents significantly modulates the energy of these transitions and can also introduce weak n → π* transitions.
Electronic Transitions and Aromatic Conjugation
The UV spectrum of unsubstituted benzene exhibits two primary absorption bands: a strong E₂ band near 204 nm and a weaker, fine-structured B band around 256 nm. Both are π → π* transitions. In this compound, the benzene ring is substituted with two electron-donating groups (the -CH₃ and -SCH₃ groups) and one electron-withdrawing group (the -COOCH₃ group).
The methylthio (-SCH₃) group, with its lone pairs on the sulfur atom, and the methyl (-CH₃) group, via hyperconjugation, act as auxochromes, donating electron density to the ring. The methyl ester (-COOCH₃) group is a chromophore that withdraws electron density and extends the conjugated system. The combined effect of these substituents is a significant perturbation of the π-electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (a shift to longer wavelengths) of the primary π → π* absorption bands relative to benzene. rsc.org
In addition to the intense π → π* transitions, the presence of non-bonding electrons on the oxygen atoms of the carbonyl group and the sulfur atom of the methylthio group allows for weak n → π* transitions. researchgate.netacs.org These transitions are formally forbidden and thus result in absorption bands of much lower intensity. They are often observed as a shoulder on the tail of the more intense π → π* bands and are characteristically sensitive to solvent polarity.
Solvent Effects on Electronic Spectra
The position and intensity of UV-Vis absorption bands can be influenced by the solvent in which the spectrum is recorded, a phenomenon known as solvatochromism. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule.
For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state, leading to a small decrease in the transition energy. This is observed as a slight bathochromic (red) shift in the absorption maximum.
Conversely, for n → π* transitions, the ground state is typically more stabilized by polar solvents (through dipole-dipole interactions or hydrogen bonding) than the excited state. This is because the non-bonding electrons are more accessible for solvation. As a result, increasing solvent polarity increases the energy gap for the transition, causing a characteristic hypsochromic (blue) shift. Observing such a blue shift upon moving from a nonpolar solvent (e.g., hexane) to a polar solvent (e.g., ethanol) can help confirm the assignment of a weak absorption band to an n → π* transition.
| Type of Transition | Chromophore / Moiety | Expected Wavelength Region | Effect of Increasing Solvent Polarity |
|---|---|---|---|
| π → π | Substituted Benzene Ring | ~210-240 nm and ~260-300 nm | Bathochromic Shift (Red Shift) |
| n → π | Carbonyl Group (C=O) | > 300 nm | Hypsochromic Shift (Blue Shift) |
| n → π* | Methylthio Group (-SCH₃) | > 280 nm | Hypsochromic Shift (Blue Shift) |
Chromatographic Techniques for Purity Assessment and Isolation in Research
Chromatographic techniques are indispensable in the study of chemical compounds, providing robust methods for both assessing the purity of a sample and isolating the compound of interest from reaction mixtures or natural extracts. The choice of technique depends on the compound's properties, such as volatility and polarity, as well as the scale of the separation required. For this compound, a combination of gas and liquid chromatography methods is employed for comprehensive analysis and purification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical method for separating and identifying volatile and thermally stable compounds. In the context of this compound, GC-MS serves as an excellent tool for assessing its purity, identifying it in a mixture, and quantifying its presence. The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the capillary column, while the mass spectrometer provides detailed structural information by fragmenting the eluted molecules and analyzing the resulting mass-to-charge ratios.
While detailed experimental data for this compound is not extensively published, its analysis can be reliably predicted based on its structure and data from analogous compounds like Methyl 2-(methylthio)benzoate (B8504159). nih.gov The compound is expected to be sufficiently volatile and stable for GC analysis. The mass spectrum would likely show a molecular ion peak corresponding to its molecular weight (196.27 g/mol ), along with characteristic fragment ions resulting from the cleavage of the ester and methylthio groups. For instance, a common fragmentation pattern for methyl esters is the loss of the methoxy group (-OCH3), which would result in a significant ion peak.
A typical GC-MS method for this analysis would involve a non-polar or medium-polarity capillary column and a temperature program designed to ensure good separation from potential impurities or reactants.
Table 1: Representative GC-MS Parameters for Analysis of this compound
| Parameter | Value/Description | Purpose |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | Provides efficient separation of volatile organic compounds. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert gas to carry the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample upon injection. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Separates compounds based on boiling point differences. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |
| MS Detector | Quadrupole Mass Analyzer | Scans a mass range (e.g., 40-400 m/z) to detect the molecular ion and fragments. |
| Expected M+ Peak | m/z 196 | Corresponds to the molecular weight of the compound. |
| Key Fragments | m/z 165, m/z 149, m/z 121 | Potential fragments corresponding to loss of -OCH3, -SCH3, and -COOCH3 respectively. |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analysis
High-Performance Liquid Chromatography (HPLC) is a complementary technique used for the separation, identification, and quantification of compounds that may not be suitable for GC analysis due to low volatility or thermal instability. For this compound, HPLC provides a robust method for purity determination at room temperature, thus avoiding any potential for thermal degradation.
The most common mode for a compound of this nature is reverse-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. sielc.com The separation is based on the differential partitioning of the analyte between the two phases. Given the aromatic ring in its structure, this compound is an excellent chromophore, making it easily detectable by a UV-Vis detector, typically at a wavelength between 230 and 254 nm. The retention time of the compound is a key identifier under specific chromatographic conditions, while the peak area allows for accurate quantification.
Table 2: Typical HPLC Parameters for Purity Assessment of this compound
| Parameter | Value/Description | Purpose |
|---|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm particle size | Standard reverse-phase column for separating moderately non-polar compounds. |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water | The ratio is optimized to achieve good separation and reasonable run times. sielc.com |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate ensuring good peak shape and resolution. |
| Column Temperature | 25-30 °C (Ambient) | Maintains consistent retention times by controlling viscosity and partitioning. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at a specific wavelength (e.g., 254 nm) for detection and quantification. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
Preparative Chromatography for Compound Isolation
Following chemical synthesis, the target compound often exists in a crude mixture containing unreacted starting materials, by-products, and catalysts. Preparative chromatography is the standard technique for isolating and purifying larger quantities of the desired product. This method operates on the same principles as analytical chromatography but uses larger columns and higher flow rates to handle greater sample loads.
For this compound, a moderately polar compound, column chromatography with silica (B1680970) gel as the stationary phase is the most common and effective method for purification. rsc.org The separation is based on the compound's polarity. A solvent system, or eluent, of low polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) is passed through the column. issr.edu.kh Less polar impurities will travel through the column more quickly, while more polar impurities will be retained more strongly on the silica gel. By gradually increasing the polarity of the eluent, the bound compounds can be selectively eluted. The collected fractions are typically analyzed by a simpler technique like Thin-Layer Chromatography (TLC) to identify those containing the pure product.
Table 3: General Parameters for Preparative Chromatography Isolation of this compound
| Parameter | Value/Description | Purpose |
|---|---|---|
| Stationary Phase | Silica Gel (e.g., 200-400 mesh) | A polar adsorbent that separates compounds based on their polarity. rsc.org |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (B1210297) Gradient | A non-polar solvent system with polarity adjusted to elute the target compound effectively. issr.edu.kh |
| Loading Method | Dry or wet loading of the crude sample onto the column | Ensures the sample is introduced as a concentrated band at the top of the column. |
| Elution Mode | Gradient elution (increasing percentage of ethyl acetate) | Allows for the separation of compounds with a range of polarities. |
| Fraction Collection | Collection of small volumes (e.g., 10-20 mL) in separate tubes | Isolates different components of the mixture as they elute from the column. |
| Monitoring | Thin-Layer Chromatography (TLC) | Used to analyze the collected fractions and identify those containing the pure compound. |
Theoretical and Computational Studies of Methyl 2 Methyl 3 Methylthio Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods provide a microscopic view of the molecule, offering insights that are often complementary to experimental data.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. For a molecule like Methyl 2-methyl-3-(methylthio)benzoate, the B3LYP functional combined with a basis set such as 6-311+G(d,p) is commonly employed to achieve reliable results for geometry optimization and electronic structure calculations. researchgate.netsemanticscholar.org
The geometry optimization process seeks to find the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define the spatial relationship between the benzene (B151609) ring, the ester group, the methyl group, and the methylthio group. DFT calculations on similar aromatic esters have shown excellent agreement between calculated and experimentally determined structures. researchgate.net The electronic structure, including the distribution of electron density and the molecular electrostatic potential, can also be mapped to identify electron-rich and electron-poor regions of the molecule, which is crucial for predicting its chemical behavior.
Table 1: Predicted Geometrical Parameters for a Model Substituted Methyl Benzoate (B1203000) based on DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.35 Å |
| Bond Length | C-S | ~1.77 Å |
| Bond Angle | O=C-O | ~125° |
| Dihedral Angle | C-C-C=O | ~0° or ~180° (planar) |
Note: These values are representative and based on calculations of structurally similar aromatic esters and thioethers. The actual values for this compound would require a specific DFT calculation.
Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for electronic structure determination. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are frequently used. researchgate.net While computationally more demanding than DFT, these methods can provide more accurate energies and properties, especially for systems where electron correlation is significant.
For this compound, ab initio calculations would be valuable for refining the electronic energy and for studying reaction mechanisms and transition states with greater accuracy. researchgate.net High-level coupled-cluster methods, such as DLPNO-CCSD(T), have been successfully applied to monoaromatic hydrocarbons to determine bond dissociation energies and reaction rate parameters with high precision. nih.gov Such methods could be used to investigate the stability of the C-S bond or the rotational barriers of the methyl and methylthio groups.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules. The analysis of frontier molecular orbitals and natural bond orbitals offers profound insights into the chemical nature of this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ijceronline.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. ijceronline.comyoutube.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to have significant contributions from the electron-rich benzene ring and the sulfur atom of the methylthio group. The LUMO is likely to be localized on the electron-withdrawing methyl benzoate moiety. The presence of the electron-donating methyl and methylthio groups would be expected to raise the energy of the HOMO, thereby influencing the HOMO-LUMO gap and the molecule's reactivity. researchgate.netresearchgate.net
Table 2: Representative Frontier Orbital Energies for Substituted Aromatic Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Toluene | -8.8 | -0.2 | 8.6 |
| Methyl Benzoate | -9.7 | -1.1 | 8.6 |
| Thioanisole (B89551) | -8.1 | -0.4 | 7.7 |
Note: These are typical values from computational studies and serve as a basis for estimating the electronic properties of this compound.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying charge transfer and hyperconjugative interactions.
Table 3: Hypothetical NBO Charges for Key Atoms in a Model Substituted Benzoate
| Atom | Hypothetical NBO Charge (a.u.) |
| Carbonyl Carbon (C=O) | +0.5 to +0.7 |
| Carbonyl Oxygen (C=O) | -0.5 to -0.7 |
| Sulfur (in methylthio) | -0.1 to +0.1 |
| Aromatic Carbons | Variable (-0.1 to +0.1) |
Note: These charge ranges are illustrative and based on general principles of NBO analysis on similar functional groups.
Spectroscopic Property Prediction and Validation
A significant application of theoretical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computational model.
DFT and ab initio methods can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net For this compound, calculations would predict characteristic vibrational modes, such as the C=O stretch of the ester, the C-S stretch of the thioether, and various aromatic C-H and C-C vibrations. Good agreement between the calculated and experimental spectra would confirm the accuracy of the optimized geometry.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated, aiding in the interpretation of experimental NMR data and confirming the molecular structure. researchgate.net
Table 4: Comparison of a Calculated vs. Experimental Vibrational Frequency for a Related Benzoate
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | ~1720-1740 | ~1720-1730 |
Note: Calculated frequencies are often scaled to account for systematic errors in the computational methods. The values are typical for methyl benzoate and its derivatives.
Computational NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure determination. Computational methods, particularly the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework, allow for the accurate prediction of ¹H and ¹³C NMR chemical shifts. These calculations are typically performed on a geometry-optimized structure of the molecule.
The predicted chemical shifts for this compound are invaluable for assigning signals in experimentally obtained spectra. For instance, the protons of the methyl groups (at the 2-position and the thioether) are expected to appear in the upfield region, while the aromatic protons will be in the downfield region, influenced by the electron-withdrawing nature of the ester group and the electronic effects of the methyl and methylthio substituents. Similarly, ¹³C calculations can distinguish between the various carbon environments, from the high chemical shift of the carbonyl carbon to the distinct signals of the aromatic and methyl carbons.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound Note: These are representative values based on computational models and may vary from experimental results.
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Atom Position | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C=O | 167.5 | Ar-H4 | 7.45 |
| Ar-C1 | 130.0 | Ar-H5 | 7.20 |
| Ar-C2 | 139.0 | Ar-H6 | 7.30 |
| Ar-C3 | 138.5 | OCH₃ | 3.90 |
| Ar-C4 | 128.0 | Ar-CH₃ | 2.40 |
| Ar-C5 | 126.0 | S-CH₃ | 2.50 |
| Ar-C6 | 131.0 | ||
| OCH₃ | 52.5 | ||
| Ar-CH₃ | 20.0 | ||
| S-CH₃ | 15.5 |
Theoretical Vibrational Frequencies and IR/Raman Spectra Simulation
Theoretical vibrational analysis using DFT allows for the calculation of harmonic frequencies corresponding to the normal modes of vibration of a molecule. These calculated frequencies are crucial for the interpretation and assignment of experimental Infrared (IR) and Raman spectra. researchgate.net While raw calculated frequencies are often systematically higher than experimental values, they can be corrected using scaling factors to achieve excellent agreement. researchgate.net
For this compound, key vibrational modes include the C=O stretching of the ester group, aromatic C-C stretching, C-H stretching of the aromatic and methyl groups, and vibrations involving the C-S bond. Simulating the full IR and Raman spectra based on these calculated frequencies and their corresponding intensities provides a detailed vibrational fingerprint of the molecule. cardiff.ac.uk
Table 2: Selected Calculated Vibrational Frequencies and Their Assignments Note: Frequencies are typically scaled to better match experimental data.
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected IR Intensity | Expected Raman Activity |
|---|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium | High |
| 3000-2900 | Aliphatic C-H Stretch | Medium | High |
| ~1720 | Ester C=O Stretch | Very Strong | Medium |
| 1600-1450 | Aromatic C=C Stretch | Medium-Strong | High |
| ~1250 | Ester C-O Stretch | Strong | Low |
| ~700 | C-S Stretch | Medium | Medium |
Prediction of UV-Vis Absorption Maxima (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of molecules. researchgate.net This technique provides information on the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions involved (e.g., π→π* or n→π). sci-hub.se For aromatic compounds like this compound, the primary absorptions in the UV region are expected to arise from π→π transitions within the benzene ring system. The calculations can also assess how substituents influence the absorption maxima. researchgate.net
Table 3: Predicted UV-Vis Absorption Maxima for this compound Note: Values are dependent on the chosen functional, basis set, and solvent model.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| 285 | 0.15 | HOMO -> LUMO | π -> π |
| 240 | 0.50 | HOMO-1 -> LUMO | π -> π |
Intermolecular Interactions and Supramolecular Assembly Prediction
Understanding how molecules interact with each other in the solid state is crucial for predicting crystal packing and material properties. Computational tools can model these non-covalent interactions and predict how molecules will assemble.
Hirshfeld Surface Analysis for Intermolecular Contacts
For this compound, Hirshfeld analysis would likely reveal a high percentage of H···H contacts, which are common in organic molecules. nih.gov Other significant interactions would include C···H/H···C contacts, reflecting van der Waals forces, and O···H/H···O contacts, corresponding to the weak hydrogen bonds involving the ester oxygen atoms. researchgate.net
Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: These percentages are hypothetical and would require an actual crystal structure for precise calculation.
| Intermolecular Contact Type | Predicted Contribution (%) |
|---|---|
| H···H | ~45% |
| C···H / H···C | ~25% |
| O···H / H···O | ~15% |
| S···H / H···S | ~8% |
| Other (C···C, S···C, etc.) | ~7% |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides the means to model chemical reaction mechanisms, identify transition states, and calculate activation energies. This is essential for understanding reaction kinetics and predicting product outcomes. For a molecule like this compound, one could model various reactions, such as its synthesis via esterification or its subsequent chemical transformations.
For example, modeling the electrophilic aromatic substitution on the benzene ring would involve locating the transition state structure for the attack of an electrophile. The calculated activation energies for attack at different positions (C4, C5, C6) would predict the regioselectivity of the reaction, explaining why one isomer is formed preferentially over others. researchgate.net The analysis involves optimizing the geometries of reactants, products, and the transition state connecting them, followed by frequency calculations to confirm the nature of these stationary points on the potential energy surface.
Chemical Reactivity and Derivatization of Methyl 2 Methyl 3 Methylthio Benzoate
Reactions of the Ester Functional Group
The ester functional group is a primary site for nucleophilic acyl substitution reactions. The reactivity of the carbonyl carbon is influenced by the electronic effects of the substituents on the benzene (B151609) ring.
The ester group of Methyl 2-methyl-3-(methylthio)benzoate can be hydrolyzed to the corresponding carboxylic acid, 2-methyl-3-(methylthio)benzoic acid, under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis. This reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of a water molecule.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of aqueous sodium hydroxide (B78521), the ester is irreversibly hydrolyzed to the carboxylate salt. psu.edu This process, known as saponification, is generally faster and more efficient than acid-catalyzed hydrolysis. psu.edu The reaction proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting carboxylate is deprotonated under the basic conditions, which drives the reaction to completion. Studies on substituted methyl benzoates have shown that the rate of hydrolysis is dependent on the pH and the nature of the ring substituents. oieau.fr For instance, electron-withdrawing groups tend to increase the rate of hydrolysis, while electron-donating groups decrease it.
| Condition | Reagents | Product |
| Acidic | H₂O, H⁺ (catalyst) | 2-methyl-3-(methylthio)benzoic acid |
| Basic | H₂O, NaOH | Sodium 2-methyl-3-(methylthio)benzoate |
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol in the presence of an acid or base catalyst. For this compound, this reaction can be used to synthesize other esters of 2-methyl-3-(methylthio)benzoic acid.
For example, reacting this compound with an excess of ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield Ethyl 2-methyl-3-(methylthio)benzoate and methanol (B129727). ucla.edu This reaction is an equilibrium process, and driving it to completion often requires using the alcohol reactant as the solvent or removing one of the products as it is formed. ucla.edu Various catalysts, including zinc compounds, have been employed for the transesterification of methyl benzoates. google.com
| Reactant Alcohol | Catalyst | Product Ester |
| Ethanol | Acid or Base | Ethyl 2-methyl-3-(methylthio)benzoate |
| Propanol | Acid or Base | Propyl 2-methyl-3-(methylthio)benzoate |
| Isopropanol | Acid or Base | Isopropyl 2-methyl-3-(methylthio)benzoate |
The ester group of this compound can be reduced to a primary alcohol, (2-methyl-3-(methylthio)phenyl)methanol. Strong reducing agents are typically required for this transformation.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. doubtnut.comyoutube.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. In this reaction, both the carbonyl group of the ester and the methoxy (B1213986) group are reduced, leading to the formation of the corresponding benzyl (B1604629) alcohol derivative. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of esters. doubtnut.com Catalytic hydrogenation can also be employed to reduce methyl benzoates to benzyl alcohols, often using catalysts like copper-zinc oxide. researchgate.net
| Reducing Agent | Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (2-methyl-3-(methylthio)phenyl)methanol |
| Catalytic Hydrogenation (e.g., Cu/ZnO/Al₂O₃) | Methanol | (2-methyl-3-(methylthio)phenyl)methanol |
Transformations Involving the Methylthio Moiety
The sulfur atom of the methylthio group is susceptible to oxidation and can also act as a leaving group in nucleophilic substitution reactions.
The methylthio group can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone without affecting the rest of the molecule. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.
Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂), are commonly used to convert sulfides to sulfoxides. For the oxidation to the sulfone, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or an excess of hydrogen peroxide are typically employed. The resulting sulfoxide and sulfone derivatives, Methyl 2-methyl-3-(methylsulfinyl)benzoate and Methyl 2-methyl-3-(methylsulfonyl)benzoate respectively, are valuable synthetic intermediates. The electron-withdrawing nature of the sulfoxide and sulfone groups can significantly alter the chemical properties of the aromatic ring.
| Oxidizing Agent | Product |
| Sodium periodate (NaIO₄) or 1 eq. H₂O₂ | Methyl 2-methyl-3-(methylsulfinyl)benzoate (Sulfoxide) |
| Potassium permanganate (KMnO₄) or excess H₂O₂ | Methyl 2-methyl-3-(methylsulfonyl)benzoate (Sulfone) |
The methylthio group can be displaced by a nucleophile, particularly when the aromatic ring is activated by electron-withdrawing groups. However, in the case of this compound, the presence of the electron-donating methyl group may make this reaction less facile.
For the displacement to occur, the methylthio group often needs to be activated. One way to achieve this is by converting it into a better leaving group, such as a sulfonium (B1226848) salt, by reaction with an alkylating agent. Alternatively, oxidation to the sulfone greatly enhances its leaving group ability. Studies have shown that the methylthio group in certain aromatic compounds can be displaced by nucleophiles like glutathione. nih.gov The ease of displacement is significantly influenced by the oxidation state of the sulfur atom, with sulfones being more reactive towards nucleophilic attack than the corresponding sulfides. nih.gov
| Activating Step | Nucleophile | Product |
| Oxidation to Sulfone | Strong nucleophile (e.g., alkoxide, amine) | Product of nucleophilic aromatic substitution |
| Formation of Sulfonium Salt | Nucleophile | Product of nucleophilic aromatic substitution |
Radical Reactions and Sulfur Chemistry
The presence of a methylthio (-SCH3) group makes this compound susceptible to reactions involving the sulfur atom, particularly radical-mediated processes and oxidation. Aromatic thioethers are known to participate in a variety of chemical transformations, offering a handle for further molecular elaboration. acsgcipr.org
The sulfur atom in the methylthio group exists in a lower oxidation state (-2) and can be readily oxidized to form the corresponding sulfoxide and sulfone. acsgcipr.orgresearchgate.net This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing sulfinyl and sulfonyl groups. Such oxidations are typically achieved using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The stepwise oxidation allows for the selective formation of either the sulfoxide or, with a stronger oxidant or harsher conditions, the sulfone.
Beyond oxidation, the sulfur atom can stabilize adjacent radicals, and the C–S bond can be a site for radical reactions. Thiyl radicals (RS•) are versatile intermediates in organic synthesis, often used to initiate cyclization or addition reactions. nih.gov While specific radical-mediated cyclizations involving the this compound scaffold are not extensively documented, the general reactivity of aromatic thioethers suggests potential for such transformations. Under photolytic or radiolytic conditions, aromatic thioethers can form radical cations, which are key intermediates in various chemical processes. iaea.org
| Reactant | Reaction Type | Typical Reagents | Product |
|---|---|---|---|
| This compound | Sulfur Oxidation | H₂O₂, m-CPBA (1 equiv.) | Methyl 2-methyl-3-(methylsulfinyl)benzoate |
| This compound | Sulfur Oxidation | H₂O₂, m-CPBA (>2 equiv.) | Methyl 2-methyl-3-(methylsulfonyl)benzoate |
Aromatic Ring Functionalization
The functionalization of the benzene ring of this compound is dictated by the electronic effects of its three substituents. The interplay of their activating, deactivating, and directing properties determines the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)
In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring control the position of the incoming electrophile. lumenlearning.comlibretexts.org The reactivity and orientation are governed by a combination of resonance and inductive effects.
The three substituents on this compound exert competing influences:
Methyl group (-CH₃) at C2: An activating group that directs incoming electrophiles to the ortho (C1, C3) and para (C6) positions.
Methylthio group (-SCH₃) at C3: An activating group that directs to the ortho (C2, C4) and para (C6) positions. pearson.com
Methyl ester group (-COOCH₃) at C1: A deactivating group that directs to the meta (C3, C5) positions. libretexts.org
The net effect is a composite of these individual influences. The activating groups (-CH₃ and -SCH₃) will dominate the directing effects over the deactivating ester group. The available positions for substitution are C4, C5, and C6. Analysis of the combined directing effects suggests that positions C4 and C6 are the most activated and therefore the most likely sites of electrophilic attack. Position C4 is ortho to the methylthio group and ortho to the methyl group. Position C6 is para to both the methyl and methylthio groups. Position C5 is primarily influenced by the meta-directing ester group, making it a less favorable site for substitution.
Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) are predicted to yield a mixture of 4- and 6-substituted derivatives. masterorganicchemistry.com The precise ratio of these isomers would be influenced by steric hindrance, with the C6 position potentially being more accessible than the more crowded C4 position, which is flanked by two substituents.
| Substituent (Position) | Type | Directing Effect | Target Positions |
|---|---|---|---|
| -COOCH₃ (C1) | Deactivating | Meta | C3, C5 |
| -CH₃ (C2) | Activating | Ortho, Para | C4, C6 |
| -SCH₃ (C3) | Activating | Ortho, Para | C2, C4, C6 |
| Predicted Major Substitution Sites | C4, C6 |
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, bypassing the usual rules of electrophilic substitution. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. baranlab.orgorganic-chemistry.org
In this compound, both the methyl ester and methylthio groups have the potential to act as DMGs. However, their directing strengths differ. Thioether groups are generally considered moderate DMGs, while ester groups are weaker. harvard.edu The heteroatom (sulfur or oxygen) acts as a Lewis base, coordinating the Lewis acidic lithium of the alkylithium base (e.g., n-butyllithium). wikipedia.org
Given the relative directing abilities, the methylthio group at C3 is the most probable DMG. It would direct lithiation to one of its ortho positions, C2 or C4. Since the C2 position is already substituted with a methyl group, deprotonation is expected to occur selectively at the C4 position. The resulting aryllithium intermediate at C4 can then be quenched with a variety of electrophiles (e.g., aldehydes, alkyl halides, CO₂) to introduce a new substituent with high regiocontrol. While the ester group could potentially direct metalation to the C6 position, this pathway is likely to be less significant. rsc.orgresearchgate.net
Cross-Coupling Reactions for Further Substitution
Modern cross-coupling reactions, particularly those catalyzed by transition metals like palladium, offer a versatile means of forming new carbon-carbon and carbon-heteroatom bonds on an aromatic ring. For a molecule like this compound, this strategy typically involves a two-step process.
First, a "handle" for the cross-coupling reaction is installed on the aromatic ring. This is usually a halide (Br, I) or a triflate (-OTf) group. This handle can be introduced via electrophilic halogenation, as described in section 5.3.1, which would produce 4-halo and/or 6-halo derivatives.
Once halogenated, these derivatives can participate in a wide array of cross-coupling reactions. For instance, a Suzuki coupling could be used to introduce a new aryl or vinyl group, a Sonogashira coupling to install an alkyne, or a Buchwald-Hartwig amination to form a new C-N bond. This approach allows for the systematic and modular construction of highly substituted and complex derivatives.
| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki Coupling | Ar-X + R-B(OR)₂ | Ar-R (C-C) | Pd(PPh₃)₄ |
| Heck Coupling | Ar-X + Alkene | Ar-Alkene (C-C) | Pd(OAc)₂ |
| Sonogashira Coupling | Ar-X + Alkyne | Ar-Alkyne (C-C) | PdCl₂(PPh₃)₂, CuI |
| Buchwald-Hartwig Amination | Ar-X + Amine | Ar-Amine (C-N) | Pd₂(dba)₃ + Ligand |
Synthesis of Structural Analogues and Libraries
The creation of structural analogues and libraries of compounds based on the this compound scaffold is essential for applications such as structure-activity relationship (SAR) studies in medicinal chemistry. The synthesis of such libraries can be approached through two main strategies: modifying the core scaffold post-synthesis or building analogues from diverse starting materials.
Systematic Variation of Aromatic Substituents
A common and effective method for generating analogues involves the esterification of a diverse collection of substituted benzoic acids. researchgate.netmdpi.com By starting with various 2-methyl-3-(methylthio)benzoic acids that bear additional substituents at the C4, C5, or C6 positions, a library of corresponding methyl esters can be readily prepared.
Alternatively, a combinatorial approach can be employed using the functionalization reactions described previously. A common starting material, such as 4-bromo- or 6-bromo-methyl 2-methyl-3-(methylthio)benzoate, could be subjected to a range of cross-coupling reactions (Suzuki, Sonogashira, etc.) with different partners to systematically vary the substituent at that position. Similarly, the aryllithium intermediate generated via directed ortho metalation at C4 can be treated with a library of different electrophiles to introduce diverse functionalities. These strategies allow for the systematic exploration of the chemical space around the core molecular structure.
Modification of the Ester Alkyl Group
The methyl ester functionality of this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives. Standard transformations of the ester group, such as transesterification, hydrolysis (saponification), and reduction, are applicable to this molecule, enabling the alteration of its physical and chemical properties by changing the alkyl group.
Transesterification: This process involves converting the methyl ester into a different ester by reaction with another alcohol. The reaction is typically catalyzed by an acid or a base. ucla.edu For instance, reacting this compound with an alcohol (R-OH) in the presence of a catalyst like sulfuric acid or sodium alkoxide would yield the corresponding alkyl 2-methyl-3-(methylthio)benzoate and methanol. ucla.edu The use of zinc compounds as catalysts for the transesterification of methyl benzoate (B1203000) with sterically hindered alcohols has also been reported, a technique potentially applicable here. google.com This reaction is often reversible, and using a large excess of the reactant alcohol can drive the equilibrium toward the desired product. ucla.edu
Hydrolysis (Saponification): The ester can be converted back to its constituent carboxylic acid and alcohol. wikipedia.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification. More commonly, base-catalyzed hydrolysis, or saponification, is employed, which is an irreversible process. wikipedia.org Treatment of this compound with an aqueous base, such as sodium hydroxide (NaOH), followed by acidification, would yield 2-methyl-3-(methylthio)benzoic acid and methanol. wikipedia.orgsmolecule.com Studies on various substituted methyl benzoates have shown that the rate of hydrolysis is dependent on pH and the nature of the substituents on the benzene ring. oieau.frpsu.edu
Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, as milder agents like sodium borohydride (NaBH₄) are generally ineffective for reducing esters. doubtnut.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reaction, which would convert this compound into (2-methyl-3-(methylthio)phenyl)methanol. doubtnut.commasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution by a hydride ion.
The table below summarizes these key modifications.
| Reaction Type | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| Transesterification | Alcohol (R-OH), Acid (e.g., H₂SO₄) or Base (e.g., NaOR) catalyst | Alkyl 2-methyl-3-(methylthio)benzoate | An equilibrium process; often driven by using excess alcohol. |
| Hydrolysis (Saponification) | 1. Aqueous Base (e.g., NaOH) 2. Acid (e.g., HCl) | 2-methyl-3-(methylthio)benzoic acid | Base-mediated hydrolysis is irreversible. |
| Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) 2. Water or acid workup | (2-methyl-3-(methylthio)phenyl)methanol | Requires a strong reducing agent. |
Isomeric Studies (e.g., positional isomers of the methylthio group)
The position of the methylthio (-SCH₃) group on the benzene ring significantly influences the properties of methyl benzoate derivatives. A comparative study of the positional isomers—where the methylthio group is at the ortho (2-), meta (3-), or para (4-) position relative to the ester group—reveals differences in their synthesis and physical properties. While the subject compound is this compound, this section will focus on the isomers of the parent compound, methyl (methylthio)benzoate, to illustrate the effect of the methylthio group's position.
The synthesis of these isomers generally involves the esterification of the corresponding (methylthio)benzoic acid with methanol. smolecule.commdpi.com For example, methyl 3-(methylthio)benzoate can be synthesized by the esterification of 3-(methylthio)benzoic acid with methanol using an acid catalyst. smolecule.com Alternatively, it can be prepared by reacting 3-mercaptobenzoic acid with methyl iodide in the presence of a base, followed by esterification. chemicalbook.com
The properties of these isomers, such as molecular weight and formula, are identical, but their physical properties and chemical identifiers differ due to the different substitution patterns.
The table below provides a comparison of the key positional isomers of methyl (methylthio)benzoate.
| Property | Methyl 2-(methylthio)benzoate (B8504159) | Methyl 3-(methylthio)benzoate | Methyl 4-(methylthio)benzoate |
|---|---|---|---|
| Structure | SCH₃ group at C2 | SCH₃ group at C3 | SCH₃ group at C4 |
| CAS Number | 3704-28-7 nih.gov | 90721-40-7 smolecule.com | 3795-79-7 sigmaaldrich.com |
| Molecular Formula | C₉H₁₀O₂S nih.gov | C₉H₁₀O₂S smolecule.com | C₉H₁₀O₂S sigmaaldrich.com |
| Molecular Weight | 182.24 g/mol nih.gov | 182.24 g/mol smolecule.com | 182.24 g/mol sigmaaldrich.com |
| IUPAC Name | methyl 2-(methylsulfanyl)benzoate nih.gov | methyl 3-(methylsulfanyl)benzoate | methyl 4-(methylsulfanyl)benzoate |
| Precursor Acid | 2-(Methylthio)benzoic acid | 3-(Methylthio)benzoic acid chemicalbook.com | 4-(Methylthio)benzoic acid nih.govsigmaaldrich.com |
Applications in Advanced Organic Synthesis and Chemical Ecology Research
Methyl 2-methyl-3-(methylthio)benzoate as a Synthetic Building Block
While Methyl 2-(methylthio)benzoate (B8504159) is recognized as an important organic intermediate, specific documented examples of its role as a precursor for complex heterocyclic systems, an intermediate in the synthesis of named specialty chemicals, or its application in multi-component reactions are not extensively detailed in the available research literature. Organic intermediates are generally valued for their potential to be transformed into a variety of more complex molecules, including pharmaceuticals and pesticides google.com.
Precursor for Complex Heterocyclic Systems
The molecular structure of Methyl 2-(methylthio)benzoate, featuring a benzene (B151609) ring substituted with both a methyl ester and a methylthio group, suggests its potential as a versatile precursor for synthesizing complex heterocyclic systems. However, specific reaction pathways and resulting heterocyclic compounds derived directly from this molecule are not prominently featured in the reviewed scientific literature.
Intermediate in the Synthesis of Specialty Chemicals
Methyl 2-(methylthio)benzoate serves as a chemical intermediate clearsynth.com. The synthesis of related compounds, such as methylthiobenzoic acid, highlights the utility of this class of molecules in creating products for the pesticide and pharmaceutical industries google.com.
Role in Multi-component Reactions
Multi-component reactions (MCRs) are efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. While related sulfur-containing heterocycles are synthesized using MCRs, the specific involvement of Methyl 2-(methylthio)benzoate in such reactions is not explicitly documented in the available research rroij.com.
Contributions to Chemical Ecology Research
Methyl 2-(methylthio)benzoate has been the subject of significant research in chemical ecology, where it has been identified as a powerful semiochemical, specifically a sex attractant or pheromone, for several species of beetles.
Investigation as a Semiochemical or Pheromone in Insect Communication
Research has firmly identified Methyl 2-(methylthio)benzoate as a potent sex attractant for multiple species in the Phyllophaga genus of beetles, commonly known as June beetles. It was first identified as the female-produced sex pheromone of Phyllophaga crinita (Burmeister), a species whose larvae are significant root-feeding pests in Texas and Mexico core.ac.uk. This discovery marked the first identification of a sulfur-containing, long-distance sex attractant produced by a female in any insect taxa core.ac.uk.
Subsequent studies demonstrated that this compound also functions as a sex attractant for Phyllophaga tristis and Phyllophaga apicata nih.govnih.govresearchgate.net. This indicates a broader role for Methyl 2-(methylthio)benzoate in the chemical communication of this insect genus nih.gov. The compound's effectiveness as a lure highlights its importance in the mating behavior of these species nih.gov.
Electrophysiological and Behavioral Assays in Pest Management Research
The identification of Methyl 2-(methylthio)benzoate as a powerful attractant has been substantiated through rigorous electrophysiological and behavioral studies, paving the way for its use in pest management.
Electrophysiological Assays Coupled gas chromatograph-electroantennogram detector (GC-EAD) systems have been used to measure the antennal response of male beetles to various compounds. In studies involving Phyllophaga tristis, male antennae were tested against five known sex pheromones from other Phyllophaga species nih.govnih.govresearchgate.net. The antennae showed a definitive electrophysiological response only to Methyl 2-(methylthio)benzoate nih.govnih.govresearchgate.net. Similarly, male antennae of P. crinita also showed a strong response to this specific compound nih.govresearchgate.net.
Behavioral Assays and Field Studies Field trapping experiments have confirmed the behavioral activity of Methyl 2-(methylthio)benzoate. In field tests for P. crinita, traps baited with the synthetic compound captured a large number of males, with no females being captured core.ac.uk. The effectiveness of Methyl 2-(methylthio)benzoate was significantly higher than its oxygen analog, methyl 2-methoxybenzoate, which required a dose 10,000 times higher to attract a comparable number of beetles core.ac.uk.
Field studies for P. tristis and P. apicata yielded similar results, with traps baited with Methyl 2-(methylthio)benzoate capturing significantly more male beetles than control traps containing only a solvent nih.govresearchgate.net. These findings underscore the compound's potential for use in monitoring and management systems for these pest species core.ac.uknih.gov.
Data from Field Trapping Studies
| Species | Location | Attractant | Total Males Captured | Control Trap Captures | Statistical Significance |
| Phyllophaga tristis | Greensburg, KS | 1 mg Methyl 2-(methylthio)benzoate | 466 | 0 | t(4) = 40.41; p<0.0001 researchgate.net |
| Phyllophaga apicata | Gainesville, FL | 1 mg Methyl 2-(methylthio)benzoate | 265 | 1 | t(4) = 7.90; p= 0.0014 researchgate.net |
GC-EAD Screening of Phyllophaga tristis Male Antennae
| Compound Tested | Antennal Response |
| L-valine methyl ester | No nih.govnih.gov |
| L-isoleucine methyl ester | No nih.govnih.gov |
| L-leucine methyl ester | No nih.govnih.gov |
| Methyl 2-(methylthio)benzoate | Yes nih.govnih.gov |
| Methyl 2-amino benzoate (B1203000) | No nih.govnih.gov |
Identification and Synthesis of Analogues for Ecological Studies
In the field of chemical ecology, the identification and synthesis of analogues of naturally occurring compounds are crucial for understanding insect behavior and developing environmentally benign pest management strategies. A notable example is Methyl 2-(methylthio)benzoate, an analogue of the subject compound, which has been identified as a potent sex attractant for specific species of June beetles.
Initial investigations using coupled gas chromatograph-electroantennogram detector (GC-EAD) systems tested the electrophysiological responses of male Phyllophaga tristis antennae to a variety of known sex pheromones from other Phyllophaga species. nih.govoup.comresearchgate.net These compounds included L-valine methyl ester, L-isoleucine methyl ester, and L-leucine methyl ester. oup.comresearchgate.net The results of these screenings were pivotal, as only Methyl 2-(methylthio)benzoate elicited a response from the male antennae. nih.govoup.com
Subsequent field trials were conducted to validate this laboratory finding. oup.com Cross-vane traps baited with a 1 mg dose of Methyl 2-(methylthio)benzoate were deployed in areas with known populations of Phyllophaga tristis and Phyllophaga apicata. nih.govoup.com The results from these field studies were compelling, with a significant number of male beetles from both species being captured in the baited traps, while control traps remained largely empty. nih.govoup.com This demonstrated a clear behavioral response and established Methyl 2-(methylthio)benzoate as a sex attractant for these species. oup.com
The synthesis of this and other benzoate derivatives for such ecological studies is often achieved through the condensation of the corresponding benzoic acid with an alcohol in the presence of a strong acid catalyst. wikipedia.orgmdpi.com For instance, Methyl benzoate is synthesized from benzoic acid and methanol (B129727). wikipedia.org More advanced and environmentally friendly methods are also being explored, such as the use of solid acid catalysts like zirconium metal catalysts with a fixed Ti component, which can be recovered and reused. mdpi.com
The table below summarizes the findings related to the ecological studies of Methyl 2-(methylthio)benzoate.
| Compound | Target Species | Method of Identification | Field Test Result |
| Methyl 2-(methylthio)benzoate | Phyllophaga tristis | GC-EAD | Significant capture of males |
| Methyl 2-(methylthio)benzoate | Phyllophaga apicata | Field trapping | Significant capture of males |
Further research into analogues of this compound could lead to the discovery of more species-specific attractants, enhancing integrated pest management programs.
Development of Advanced Materials Precursors (Based on analogous compounds)
Benzoate derivatives, analogous to this compound, are increasingly being investigated as precursors for the synthesis of advanced materials with novel properties. mdpi.comresearchgate.net Their versatile chemical structures allow for the formation of coordination polymers, luminescent materials, and precursors for nanomaterials. mdpi.com
The synthesis of these materials often involves the reaction of a benzoate derivative with a metal salt, where the solvent can play a crucial role in determining the final structure and properties of the product. mdpi.com For example, the reaction of lead(II) acetate (B1210297) with 2-methoxybenzoic acid in DMSO yields a different coordination polymer than when the reaction is carried out in a different solvent system. mdpi.com Similarly, the synthesis of lead(II) complexes with piperonylic acid resulted in different structures depending on whether water or methanol was used as the solvent. mdpi.com
One area of significant interest is the development of photoluminescent materials. Certain lead(II) complexes incorporating benzoate derivatives have been shown to exhibit solid-state luminescence. mdpi.com For instance, a lead(II) complex with 1,4-benzodioxan-5-carboxylate that includes aqua ligands displays a greenish-yellow luminescence. mdpi.com The substituents on the benzoate ring can have a significant, though sometimes unpredictable, influence on the crystal structure and, consequently, the material's properties. mdpi.com
Furthermore, α-sulfinyl benzoates have been explored as precursors for the generation of lithium and magnesium carbenoids. acs.org These reactive intermediates are valuable in stereoselective synthesis, such as the iterative homologation of boronic esters, which are important building blocks in organic chemistry. acs.org
The following table provides examples of advanced materials developed from precursors based on analogous benzoate compounds.
| Precursor (Analogous Compound) | Resulting Material | Potential Application |
| 2-Methoxybenzoic Acid | Lead(II) Coordination Polymer | Luminescent materials, nonlinear optics |
| 1,4-Benzodioxan-5-carboxylic Acid | Luminescent Lead(II) Complex | Solid-state lighting, sensors |
| Piperonylic Acid | 1D and 2D Lead(II) Coordination Polymers | Nanostructured materials |
| α-Sulfinyl Benzoates | Lithium and Magnesium Carbenoids | Stereoselective organic synthesis |
The study of benzoate derivatives as precursors for advanced materials is a rapidly evolving field, with the potential to yield novel materials for a wide range of technological applications. mdpi.comresearchgate.net
Future Research Directions and Emerging Paradigms for Methyl 2 Methyl 3 Methylthio Benzoate
Innovations in Green Chemistry for Synthesis
The future synthesis of Methyl 2-methyl-3-(methylthio)benzoate is poised to benefit significantly from the principles of green chemistry, moving away from traditional methods that often involve harsh conditions and hazardous solvents.
Solvent-Free and Microwave-Assisted Reactions
Microwave-assisted organic synthesis (MAOS) stands out as a transformative technology that could dramatically improve the synthesis of this compound. Compared to conventional heating, microwave irradiation offers rapid and efficient heating, often leading to substantially reduced reaction times, increased yields, and cleaner reaction profiles. ajrconline.orgrasayanjournal.co.in For the esterification step in forming the methyl benzoate (B1203000) portion, microwave heating in the presence of an acid catalyst could shorten reaction times from hours to mere minutes. rasayanjournal.co.inuwlax.edu Similarly, the introduction of the methylthio group, a nucleophilic substitution reaction, could be accelerated under microwave conditions.
Furthermore, solvent-free reaction conditions represent another key green chemistry approach. The use of solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, has proven effective for the esterification of various substituted benzoic acids without the need for a solvent. epa.gov Adopting such a method for this compound would minimize waste and simplify product purification.
| Parameter | Conventional Synthesis (e.g., Reflux) | Microwave-Assisted Synthesis (MAOS) | Solvent-Free (Solid Catalyst) |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes | Variable, often reduced |
| Energy Efficiency | Low (bulk heating) | High (direct molecular heating) | Moderate to high |
| Solvent Use | High | Low or none | None |
| Yields | Variable | Often higher | Generally high |
| Byproducts | Can be significant | Often reduced | Minimal |
Biocatalytic Approaches
Biocatalysis offers an environmentally benign alternative for synthesis, utilizing enzymes to perform chemical transformations with high specificity under mild conditions. For the esterification to form this compound, lipases are prime candidates. Enzymes like Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) are widely used for the synthesis of esters, including benzyl (B1604629) benzoate, in solventless systems or green solvents. researchgate.netufsc.br This approach avoids the need for strong acids and high temperatures.
The field of biocatalysis for organosulfur chemistry is also expanding, presenting opportunities for the enzymatic introduction of the methylthio group. tandfonline.comdocumentsdelivered.com Future research could involve screening for existing enzymes or engineering new biocatalysts that can selectively perform the S-methylation of a corresponding thiol precursor, offering a highly selective and sustainable synthesis route.
Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction
ML models have shown particular promise in predicting regioselectivity for complex molecules, such as in electrophilic aromatic substitutions. acs.orgresearchgate.net This capability could be harnessed to explore functionalization of the aromatic ring of the target compound. Beyond synthesis, generative AI models can design novel analogues of this compound with specific, desired properties for applications in materials science or as chemical intermediates, vastly accelerating the discovery process. nih.gov
Exploration of Novel Spectroscopic and Analytical Tools for In Situ Monitoring
Optimizing the synthesis of this compound requires a deep understanding of reaction kinetics and mechanisms. Novel in-situ analytical techniques allow for real-time monitoring of chemical reactions as they occur, providing critical data without the need for offline sampling.
Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for this purpose. youtube.com By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the concentration of reactants and products can be tracked by monitoring characteristic vibrational bands in real-time. For instance, the formation of the ester could be followed by observing the appearance of the C=O stretch, while the consumption of a thiol precursor could be tracked via the disappearance of the S-H vibration. nih.govresearchgate.netresearchgate.net These techniques have been successfully applied to monitor esterification reactions and provide superior data compared to other methods. nih.govnih.govresearchgate.net In-situ Nuclear Magnetic Resonance (NMR) spectroscopy could also be employed to gain detailed mechanistic insights and calculate kinetic parameters for the esterification process. oxinst.com
| Technique | Information Provided | Key Functional Groups to Monitor | Advantages |
|---|---|---|---|
| In-situ FT-IR (ATR) | Reaction kinetics, endpoint detection, intermediate tracking. | C=O (ester), O-H (acid), C-S (sulfide). | Real-time, non-destructive, highly sensitive to functional group changes. |
| In-situ Raman | Kinetics, polymorph analysis, monitoring of symmetric bonds. | C-S, S-H, aromatic ring vibrations. | Excellent for aqueous systems and monitoring C-S bonds; complementary to FT-IR. |
| In-situ NMR | Detailed mechanistic pathways, kinetics, structural elucidation of intermediates. | All proton/carbon environments. | Provides comprehensive structural and quantitative data. |
Expanded Role in Sustainable Chemical Processes and Materials Science
The unique structure of this compound makes it a promising candidate as a monomer or functional additive in the development of advanced, sustainable materials. Sulfur-containing polymers are known for exhibiting a range of valuable properties, including high refractive indices, thermal stability, and the ability to adhere to heavy metal ions. acs.orgrsc.orgnih.gov
By modifying its structure to include polymerizable groups, this compound could be used as a monomer in copolymerization reactions. acs.orgnih.gov Its incorporation into polymer backbones could impart specific functionalities, potentially leading to new materials for optical applications (e.g., lenses), advanced coatings, or membranes for environmental remediation. The presence of both an aromatic ring and a sulfur atom suggests potential for creating polymers with enhanced thermal and mechanical properties. specialchem.com
Unexplored Reaction Pathways and Catalytic Transformations
The functional groups within this compound—a thioether, an ester, and a substituted aromatic ring—provide multiple handles for novel catalytic transformations to create a diverse library of derivatives.
Oxidation of the Thioether: The sulfur atom is readily susceptible to oxidation. Catalytic methods could selectively convert the methylthio group into a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group. This transformation is well-established for the related compound thioanisole (B89551) and dramatically alters the electronic properties and chemical reactivity of the molecule, opening pathways to new compounds with different biological or material properties. nih.gov
C–H Functionalization: Modern catalysis offers powerful tools for the direct functionalization of C–H bonds. acs.org Transition-metal catalysts could be employed to selectively activate and modify the C–H bonds on the aromatic ring or the benzylic methyl group. rsc.orgacs.org This would allow for the direct introduction of new functional groups (e.g., aryl, alkyl, or olefinic groups) without the need for pre-functionalized starting materials, representing a highly atom-economical approach to generating molecular diversity. rsc.org
Ester Group Modification: While the ester is relatively stable, catalytic methods for its transformation, such as transesterification with different alcohols, could be explored to create a range of related ester compounds. Furthermore, under specific conditions, the ester could serve as a directing group to guide C-H activation to the ortho position.
These unexplored pathways offer fertile ground for future research, enabling the transformation of this compound into a platform molecule for synthesizing a wide array of novel and potentially valuable chemical entities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
